

KYA1797K: A Dual Inhibitor of Wnt/β-Catenin and Ras Signaling Pathways

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 of 0.75 μ M.[1][2] Its primary molecular target is the Regulator of G-protein Signaling (RGS) domain of the scaffold protein axin.[1][3] By binding directly to axin, **KYA1797K** enhances the formation and activity of the β-catenin destruction complex, leading to the simultaneous degradation of both β-catenin and Ras proteins.[1][3][4] This dual-targeting mechanism makes **KYA1797K** a promising therapeutic candidate for cancers harboring mutations in both the APC and KRAS genes, particularly colorectal cancer (CRC).[1][5] This guide provides a comprehensive overview of the technical details surrounding **KYA1797K**, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

KYA1797K exerts its effects by directly binding to the RGS domain of axin, a key scaffolding protein in the β -catenin destruction complex.[1][3] This binding event enhances the affinity of the destruction complex components—axin, Glycogen Synthase Kinase 3 β (GSK3 β), and β -transducin repeat-containing protein (β -TrCP)—for β -catenin. This stabilization of the complex leads to increased GSK3 β -mediated phosphorylation of β -catenin at Ser33, Ser37, and Thr41, and subsequently, its ubiquitination and proteasomal degradation.[1]



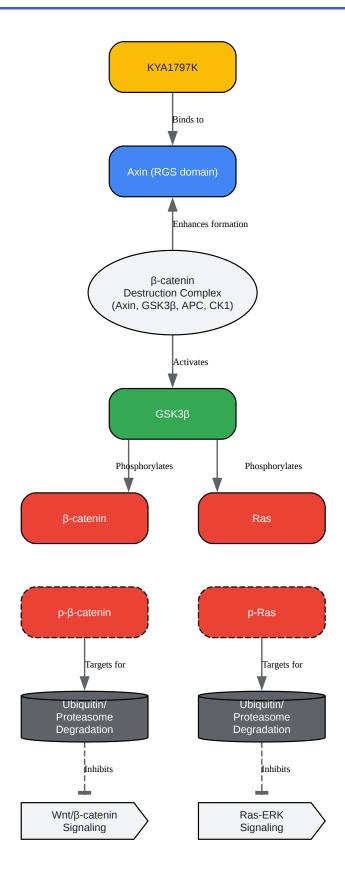




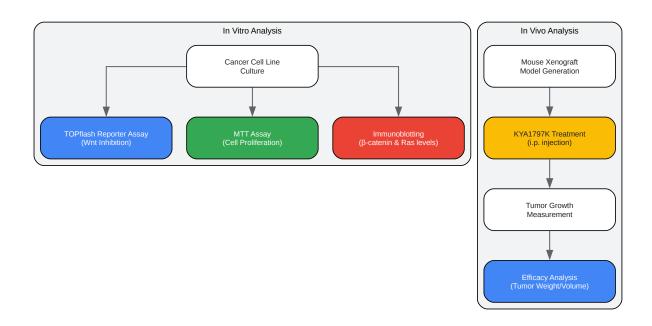
Crucially, **KYA1797K** also promotes the GSK3 β -dependent phosphorylation of K-Ras at Thr144 and Thr148, which flags it for degradation through a similar ubiquitin-proteasome pathway.[1] This simultaneous downregulation of both β -catenin and Ras distinguishes **KYA1797K** from other Wnt pathway inhibitors and highlights its potential in treating cancers with co-activation of these pathways.

Signaling Pathway Diagram









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